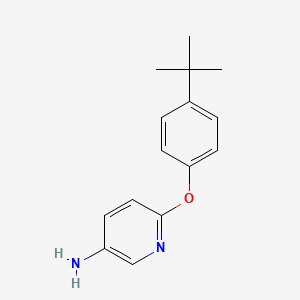

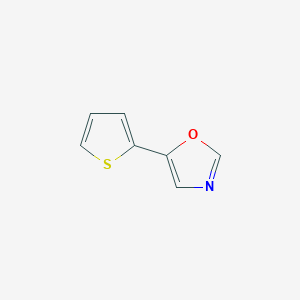

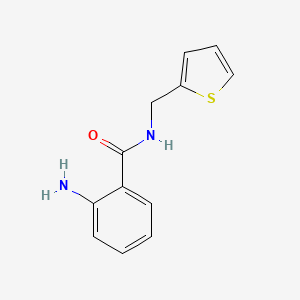

![molecular formula C14H18BrNO4 B1273841 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid CAS No. 284493-58-9](/img/structure/B1273841.png)

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves enantioselective methods and the use of protective groups. For instance, the synthesis of 3-aminopropanoic acid derivatives is achieved through electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, with tert-butyl bromoacetate being used as the electrophile . This suggests that similar strategies could be employed for the synthesis of 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, utilizing appropriate electrophiles and protective groups to introduce the bromophenyl and tert-butoxycarbonyl functionalities.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid often includes protective groups to shield functional groups during synthesis and modification. For example, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is an orthogonally protected analog of aspartic acid . The presence of protective groups such as tert-butoxycarbonyl in the compound of interest would similarly protect the amino group during synthesis and further reactions.

Chemical Reactions Analysis

The chemical reactions involving compounds with tert-butoxycarbonyl groups typically include the introduction of nitrogen through reactions such as the Curtius reaction . Additionally, the presence of a bromophenyl group in the compound of interest suggests potential for further functionalization through palladium-catalyzed cross-coupling reactions, which are commonly used in the modification of aryl halides.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid are not discussed in the provided papers, related compounds exhibit properties that are influenced by their protective groups and substituents. For example, the safety evaluation of a related compound, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, indicates that its use in food contact materials is considered safe under certain conditions . This highlights the importance of understanding the migration limits and compatibility of such compounds with different environments.

Applications De Recherche Scientifique

Synthesis and Application in Neuroexcitants

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid is used in the enantioselective synthesis of neuroexcitants. For instance, it is involved in the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), which is an analogue of the neuroexcitant AMPA. The synthesis showcases high enantiomeric purity and is significant in neurochemical research (Pajouhesh et al., 2000).

Role in Aminopropanoic Acid Derivatives Synthesis

This compound is also pivotal in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives are β-analogues of aromatic amino acids and are prepared through electrophilic attack, demonstrating the compound's versatility in synthesizing complex organic molecules (Arvanitis et al., 1998).

Antimicrobial Activity

A study synthesized new compounds from 3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, demonstrating its use in creating antimicrobial agents. These compounds showed strong activities against various microorganisms, highlighting the potential for developing new therapeutic agents (Pund et al., 2020).

Synthesis of Enantiomerically Pure Compounds

The compound is used in the synthesis of enantiomerically pure 3-amino-2-methylenealkanoates. These syntheses play a crucial role in producing stereospecific compounds for various applications in organic and medicinal chemistry (Martelli et al., 2011).

Metabolic Studies in Archaeon

In microbiology, derivatives of this compound are used in studying the metabolism of sulfur-dependent anaerobic archaeons. This research is vital for understanding extreme thermophiles and their potential applications in biotechnology (Rimbault et al., 1993).

Catalytic Synthesis

The compound is also significant in catalytic synthesis. For example, its use in N-tert-butoxycarbonylation of amines demonstrates its role in efficient and environmentally friendly catalyst processes, essential for sustainable chemical synthesis (Heydari et al., 2007).

Propriétés

IUPAC Name |

3-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRIGRZLZNTLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377488 |

Source

|

| Record name | 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

CAS RN |

284493-58-9 |

Source

|

| Record name | 3-(3-bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)

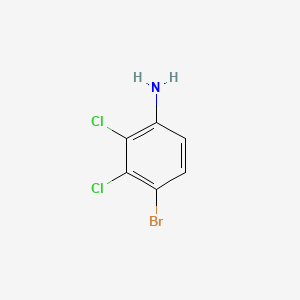

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)